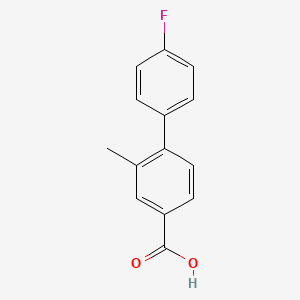

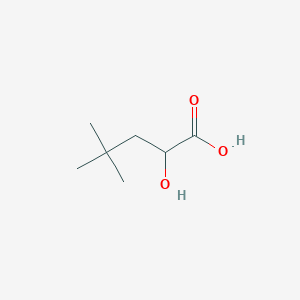

![molecular formula C12H14BrN3OS B1344413 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862663-34-1](/img/structure/B1344413.png)

5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

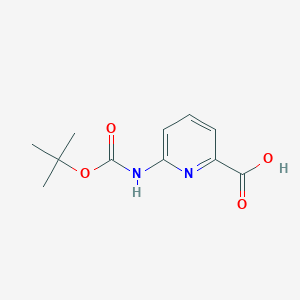

The compound "5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a thiol group, as well as the bromophenoxy and ethyl substituents, suggests potential for interactions that could be exploited in drug design or other applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or their analogs with various halogenated compounds. For instance, the alkylation of 1,2,4-triazole-3-thiols with bromoalkanes has been demonstrated to yield compounds with high efficiency . Similarly, the synthesis of S-alkylated derivatives has been achieved by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques and quantum chemical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which have been shown to well reproduce experimental values for similar compounds . Additionally, the molecular energy profile can be obtained by varying torsion angles to determine conformational flexibility . These techniques would be applicable to analyze the molecular structure of "5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions with different halogen-containing compounds . The reactivity of the thiol group in such compounds can lead to further derivatization and the formation of new chemical entities. The reaction mechanisms and the influence of substituents on the reactivity can be studied to understand the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can impact their biological activity and potential applications . Theoretical calculations, such as those predicting nonlinear optical properties, can provide insights into the electronic properties of the compound . Additionally, the antimicrobial activity of similar compounds has been investigated, suggesting potential applications in the development of new drugs or antimicrobial agents .

Scientific Research Applications

Chemical Synthesis and Modification

1,2,4-Triazole derivatives are synthesized through various chemical reactions, offering a platform for creating a diverse range of compounds. For instance, reactions of 1,2,4-triazole-3-thiols with different alkylating agents have led to new sulfanyl-1,2,4-triazoles, highlighting the versatility of these compounds in chemical synthesis (Kaldrikyan et al., 2016).

Antimicrobial Activity

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial properties. For example, new triazole compounds have shown good to moderate antimicrobial activity against various pathogens, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Anticancer and Antiproliferative Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their urease inhibition and anti-proliferative activities, demonstrating the potential of these compounds in cancer research and treatment. Some derivatives exhibited significant inhibition of urease and promising anti-proliferative effects against various cancer cell lines (Ali et al., 2022).

Luminescent and Nonlinear Optical Properties

The synthesis and characterization of 1,2,4-triazole derivatives have also revealed their potential in materials science, particularly in developing materials with luminescent and nonlinear optical properties. These properties are crucial for applications in optoelectronics and photonics (Nadeem et al., 2017).

Antioxidant Activity

Certain 1,2,4-triazole derivatives have been investigated for their antioxidant activity, suggesting their potential in mitigating oxidative stress-related conditions. Some compounds showed excellent antioxidant activity, highlighting their possible therapeutic applications (Aktay et al., 2005).

Future Directions

properties

IUPAC Name |

3-[1-(4-bromophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAUVCCHEHLJCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

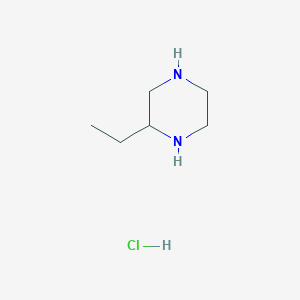

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

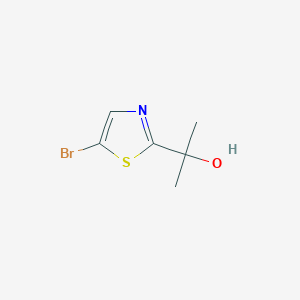

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

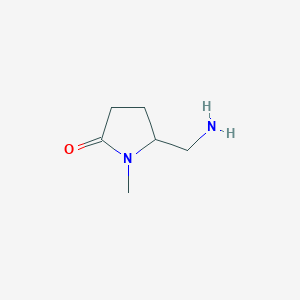

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)